Fenretinide-PEG7-Fenretinide
Description
Fenretinide (4HPR) is a synthetic retinoid first synthesized in 1979 with demonstrated chemopreventive and antitumor properties . Unlike natural retinoids like retinyl acetate, 4HPR exhibits reduced hepatotoxicity while maintaining efficacy in reversing retinoid deficiency-induced keratinization and inhibiting carcinogenesis. Its mechanism involves both retinoid receptor-dependent differentiation and receptor-independent apoptosis induction . Pharmacokinetic studies in rats reveal preferential accumulation in breast tissue over the liver, minimizing systemic toxicity while exerting antiproliferative effects on mammary epithelium .
Properties
IUPAC Name |
[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenyl] 3-[2-[2-[2-[2-[2-[2-[3-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N2O13/c1-53(21-31-63-57(5)19-13-35-69(63,7)8)15-11-17-55(3)51-65(73)71-59-23-27-61(28-24-59)84-67(75)33-37-77-39-41-79-43-45-81-47-49-83-50-48-82-46-44-80-42-40-78-38-34-68(76)85-62-29-25-60(26-30-62)72-66(74)52-56(4)18-12-16-54(2)22-32-64-58(6)20-14-36-70(64,9)10/h11-12,15-18,21-32,51-52H,13-14,19-20,33-50H2,1-10H3,(H,71,73)(H,72,74)/b17-11+,18-12+,31-21+,32-22+,53-15+,54-16+,55-51+,56-52+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZCQNXDAUSPJA-UFPNKLDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=CC=C(C=C3)NC(=O)C=C(C)C=CC=C(C)C=CC4=C(CCCC4(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=CC=C(C=C3)NC(=O)/C=C(/C=C/C=C(/C=C/C4=C(CCCC4(C)C)C)\C)\C)/C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenretinide-PEG7-Fenretinide typically involves the conjugation of fenretinide with PEG spacers through ester or amide bond formation. One common method is the use of carbodiimide coupling agents to facilitate the reaction between the carboxyl group of fenretinide and the hydroxyl group of PEG . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions to preserve the integrity of the fenretinide molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain a highly pure compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Fenretinide-PEG7-Fenretinide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the fenretinide moiety, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phenyl ring of fenretinide, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to induce oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the synthesis of fenretinide derivatives.
Catalysts: Palladium and other transition metals are often used as catalysts in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fenretinide derivatives with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Scientific Research Applications
Fenretinide-PEG7-Fenretinide has a wide range of scientific research applications:
Mechanism of Action
Fenretinide-PEG7-Fenretinide exerts its effects through multiple mechanisms:
Induction of Apoptosis: The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases.
Modulation of Retinoid Receptors: Fenretinide binds to retinoid receptors, leading to the upregulation of genes involved in cell differentiation and apoptosis.
Inhibition of IGF-I-Induced Proliferation: The compound inhibits the proliferation of cancer cells by blocking the insulin-like growth factor I (IGF-I) signaling pathway.
Comparison with Similar Compounds
Retinyl Acetate
- Potency: Retinyl acetate is more potent than 4HPR in preventing NMU-induced mammary tumors in rats.
- Tissue Distribution : Retinyl acetate accumulates in the liver (causing toxicity), whereas 4HPR concentrates in breast tissue, enhancing its safety profile .
- Clinical Utility : 4HPR’s lower toxicity makes it superior for long-term chemoprevention despite slightly lower potency .
All-Trans Retinoic Acid (RA)
- Mechanism: RA primarily acts via nuclear retinoic acid receptors (RAR/RXR) to induce differentiation. In contrast, 4HPR triggers apoptosis independently of RAR pathways, as shown in RA-resistant HL-60R and NB306 leukemia cells .
- Efficacy: At 10⁻⁶–10⁻⁵ M concentrations, 4HPR induces apoptosis in malignant cell lines (e.g., HL60, DoHH2) more effectively than equimolar RA.
- Differentiation Effects: 4HPR can induce differentiation in wild-type F9 embryonal carcinoma cells via receptor-dependent pathways but also kills receptor-null cells through receptor-independent mechanisms .
Other Retinoids (e.g., 13-cis Retinoic Acid)
- Toxicity Profile: 4HPR’s apoptotic effects occur without the hypervitaminosis A syndrome common to other retinoids, making it better tolerated for chronic use .
- Target Specificity: 4HPR’s selective tissue distribution (e.g., breast) contrasts with systemic effects of non-targeted retinoids .
Data Tables
Table 1: Comparative Efficacy and Toxicity of 4HPR vs. Retinyl Acetate
| Parameter | 4HPR | Retinyl Acetate |
|---|---|---|
| Tumor Inhibition (Rat) | Moderate efficacy | High efficacy |
| Liver Toxicity | None observed | Severe hepatotoxicity |
| Tissue Accumulation | Breast tissue | Liver |
| Clinical Safety | Suitable for long-term use | Limited by toxicity |
Table 2: Apoptotic Effects of 4HPR vs. RA in Leukemia Cells
| Cell Line | 4HPR Response (10⁻⁶ M) | RA Response (10⁻⁶ M) | Mechanism |
|---|---|---|---|
| HL-60 (RA-sensitive) | Apoptosis | Differentiation | RAR-dependent (RA) |
| HL-60R (RA-resistant) | Apoptosis | No response | RAR-independent (4HPR) |
| NB306 (RA-resistant) | Apoptosis | No response | RAR-independent (4HPR) |
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
